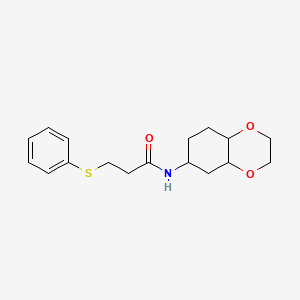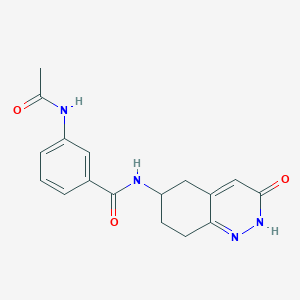
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide, commonly known as OBDPA, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research fields. OBDPA has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. OBDPA has also been studied for its potential applications in the fields of drug delivery, drug metabolism, and drug-targeting.
Aplicaciones Científicas De Investigación
OBDPA has been studied for its potential applications in a variety of scientific research fields. OBDPA has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. OBDPA has also been studied for its potential applications in the fields of drug delivery, drug metabolism, and drug-targeting. OBDPA has been used in cell culture studies to investigate the effects of drug delivery systems on cell viability and metabolism. OBDPA has also been used in animal studies to evaluate the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
OBDPA is believed to exert its biological and pharmacological effects through a number of mechanisms. OBDPA has been found to inhibit the activity of enzymes involved in inflammation, cancer, and viral infections. OBDPA has also been found to act as an agonist of certain G-protein coupled receptors, which may explain its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, OBDPA has been found to act as a ligand for certain nuclear receptors, which may explain its potential applications in drug delivery, drug metabolism, and drug-targeting.
Biochemical and Physiological Effects
OBDPA has been found to have a number of biochemical and physiological effects. OBDPA has been found to inhibit the activity of enzymes involved in inflammation, cancer, and viral infections. OBDPA has also been found to act as an agonist of certain G-protein coupled receptors, which may explain its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, OBDPA has been found to act as a ligand for certain nuclear receptors, which may explain its potential applications in drug delivery, drug metabolism, and drug-targeting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OBDPA has a number of advantages and limitations for use in laboratory experiments. OBDPA is an easily synthesized compound and is readily available in a variety of forms. OBDPA is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, OBDPA is non-toxic and has low levels of toxicity. However, OBDPA is not water soluble and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), in order to be used in experiments.
Direcciones Futuras
The potential applications of OBDPA are numerous and varied. OBDPA has been studied for its potential applications in drug delivery, drug metabolism, and drug-targeting. Additionally, OBDPA has been studied for its potential applications in the fields of cancer, inflammation, and viral infections. OBDPA has also been studied for its potential applications in the fields of gene therapy, stem cell therapy, and tissue engineering. Additionally, OBDPA has been studied for its potential applications in the fields of immunology, neurology, and endocrinology. Finally, OBDPA has been studied for its potential applications in the fields of drug development and drug discovery.
Métodos De Síntesis
OBDPA can be synthesized through a variety of methods, including the use of aryl halides, aryl sulfonates, and aryl sulfonamide derivatives. The most common method of synthesis involves the reaction of an aryl halide with an aryl sulfonate in the presence of a base such as sodium or potassium hydroxide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction produces a product that is a mixture of the desired OBDPA and the side product, aryl sulfonamide. The aryl sulfonamide can be removed by chromatography, leaving the desired OBDPA.
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(8-11-22-14-4-2-1-3-5-14)18-13-6-7-15-16(12-13)21-10-9-20-15/h1-5,13,15-16H,6-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBJSVEKPXQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCSC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B6429578.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429588.png)
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B6429602.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6429610.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6429615.png)
![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429633.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6429642.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6429644.png)
![3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6429645.png)
![3-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione](/img/structure/B6429650.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B6429658.png)
![1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B6429665.png)